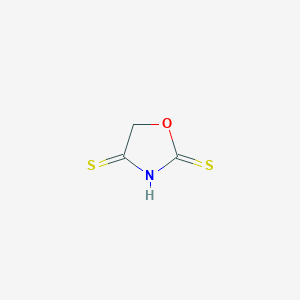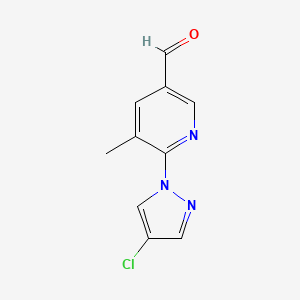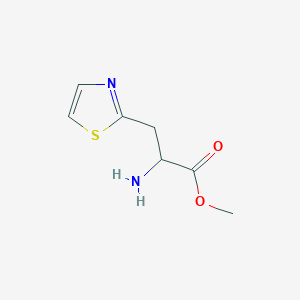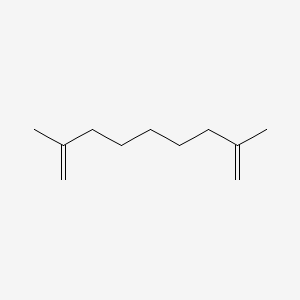
2,8-Dimethyl-1,8-nonadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-1,8-nonadiene is an organic compound with the molecular formula C₁₁H₂₀ and a molecular weight of 152.2765 g/mol . It is a diene, meaning it contains two double bonds, and is characterized by the presence of two methyl groups at the 2nd and 8th positions of the nonadiene chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2,8-Dimethyl-1,8-nonadiene can be achieved through several synthetic routes. One common method involves the alkylation of 1,8-nonadiene with methylating agents under specific reaction conditions . Industrial production methods may involve catalytic processes to ensure high yield and purity. Detailed reaction conditions and catalysts used in these processes are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
2,8-Dimethyl-1,8-nonadiene undergoes various types of chemical reactions, including:
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bonds, forming dihalides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8-Dimethyl-1,8-nonadiene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,8-Dimethyl-1,8-nonadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include the formation of reactive intermediates that can participate in further chemical transformations . Detailed studies on its mechanism of action are still being conducted to fully understand its behavior at the molecular level.
Comparison with Similar Compounds
2,8-Dimethyl-1,8-nonadiene can be compared with other similar compounds such as:
Properties
CAS No. |
20054-25-5 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2,8-dimethylnona-1,8-diene |
InChI |
InChI=1S/C11H20/c1-10(2)8-6-5-7-9-11(3)4/h1,3,5-9H2,2,4H3 |
InChI Key |
CTURECVBUDVEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


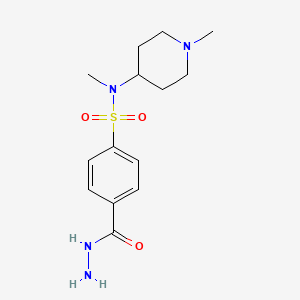
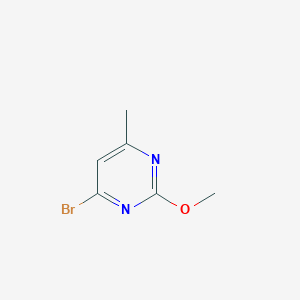
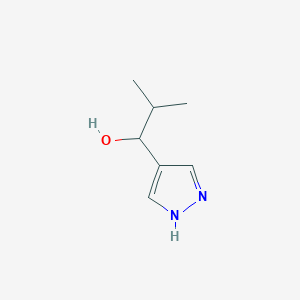
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
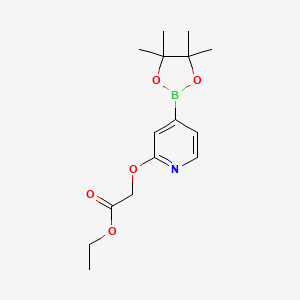
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
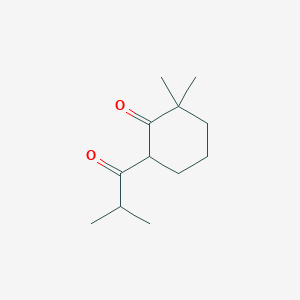
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
